Neotuberostemonine

Description

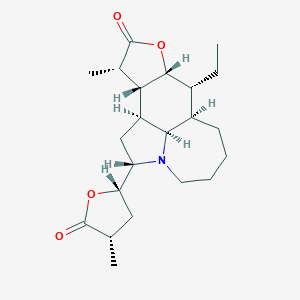

Structure

3D Structure

Properties

IUPAC Name |

(1S,3S,9R,10R,11R,14S,15R,16R)-10-ethyl-14-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3/t11-,12-,13+,14+,15-,16-,17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOGHROCTSEKDY-UEIGSNQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CCCCN3C2C(CC3C4CC(C(=O)O4)C)C5C1OC(=O)C5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@H]2CCCCN3[C@H]2[C@@H](C[C@H]3[C@@H]4C[C@@H](C(=O)O4)C)[C@H]5[C@@H]1OC(=O)[C@H]5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316122 | |

| Record name | Neotuberostemonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143120-46-1 | |

| Record name | Neotuberostemonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143120-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neotuberostemonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Neotuberostemonine: A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neotuberostemonine, a prominent stenine-type alkaloid, is naturally sourced from the roots of Stemona tuberosa. This technical guide provides a comprehensive overview of the extraction and isolation procedures for this compound, including detailed experimental protocols and quantitative data. Furthermore, it delves into the compound's significant biological activity, particularly its role in the amelioration of pulmonary fibrosis through the inhibition of key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source and Significance

This compound is a major bioactive alkaloid found in the roots of Stemona tuberosa Lour., a plant species belonging to the Stemonaceae family.[1][2] This plant has a history of use in traditional medicine, particularly for its antitussive properties.[1][2] Modern scientific investigations have revealed a broader range of pharmacological activities for its constituent alkaloids, including anti-inflammatory and anti-fibrotic effects, making this compound a compound of significant interest for therapeutic development.[3][4]

Isolation of this compound from Stemona tuberosa

The isolation of this compound from the roots of Stemona tuberosa is a multi-step process involving initial extraction, acid-base partitioning to isolate the crude alkaloid fraction, followed by chromatographic purification.

Experimental Protocol: Extraction and Isolation

Step 1: Plant Material and Extraction

-

Air-dry the roots of Stemona tuberosa and grind them into a fine powder.

-

Macerate the powdered root material in 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 72 hours at room temperature.

-

Filter the extract and concentrate the filtrate under reduced pressure to yield the crude ethanol extract.

Step 2: Acid-Base Partitioning for Crude Alkaloid Extraction

-

Suspend the crude ethanol extract in a 2% aqueous hydrochloric acid solution.

-

Perform liquid-liquid extraction with an equal volume of ethyl acetate three times to remove neutral and acidic impurities. Discard the ethyl acetate layers.

-

Adjust the pH of the aqueous layer to between 9 and 10 using a 15% aqueous ammonia solution.

-

Extract the alkaline aqueous solution with an equal volume of chloroform three times.

-

Combine the chloroform layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Step 3: Chromatographic Purification of this compound

-

Column Chromatography:

-

Subject the crude alkaloid extract to column chromatography on a silica gel (200-300 mesh) column.

-

Elute the column with a gradient solvent system of chloroform-methanol (100:0 to 0:1, v/v).

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a developing solvent of dichloromethane:ethyl acetate:methanol:ammonium hydroxide (50:45:4:1, v/v/v/v) and visualization with Dragendorff's reagent.

-

Combine fractions containing this compound based on TLC analysis.

-

-

Preparative Thin-Layer Chromatography (TLC):

-

Further purify the this compound-containing fractions using preparative TLC on silica gel GF254 plates.

-

Develop the plates with a suitable solvent system, such as the one used for monitoring the column chromatography.

-

Scrape the band corresponding to this compound and elute the compound from the silica gel with a mixture of chloroform and methanol.

-

Evaporate the solvent to yield purified this compound.

-

Quantitative Data

The following table summarizes the quantitative data associated with the isolation of this compound from Stemona tuberosa.

| Parameter | Value | Reference |

| Yield of this compound | 1.24 ± 0.27% (of dry root weight) | [5] |

| Molecular Formula | C₂₂H₃₃NO₄ | |

| Molecular Weight | 375.5 g/mol | |

| Mass Spectrometry (ESI-MS/MS) | m/z 376.1 → 302.0 | [6] |

Structural Characterization

The structure of this compound is typically confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While a specific table of NMR data was not found in the immediate search results, the repeated isolation and identification of this compound in numerous studies confirm its well-established spectral characteristics. For researchers seeking to confirm the identity of isolated this compound, comparison with published spectral data is essential.

Biological Activity and Signaling Pathways

This compound has demonstrated significant therapeutic potential, particularly in the context of pulmonary fibrosis.[2][3] Its mechanism of action involves the modulation of key signaling pathways that play a crucial role in the fibrotic process.

Inhibition of Fibroblast Activation and Macrophage Polarization

Pulmonary fibrosis is characterized by the excessive proliferation of fibroblasts and their differentiation into myofibroblasts, leading to the deposition of extracellular matrix. This compound has been shown to inhibit this process. Furthermore, it can suppress the polarization of macrophages to the pro-fibrotic M2 phenotype.[6]

Modulation of PI3K/AKT/HIF-1α and ERK Signaling Pathways

The anti-fibrotic effects of this compound are attributed to its ability to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/Hypoxia-inducible factor 1-alpha (HIF-1α) and the PI3K/p21-activated kinase (PAK)/RAF/extracellular signal-regulated kinase (ERK)/HIF-1α signaling pathways. By downregulating these pathways, this compound can reduce the expression of pro-fibrotic factors and mitigate the progression of fibrosis.

Visualizations

Experimental Workflow

Caption: Isolation workflow for this compound from Stemona tuberosa.

Signaling Pathway Inhibition by this compound

Caption: this compound inhibits PI3K-mediated signaling pathways.

Conclusion

This compound, sourced from Stemona tuberosa, represents a promising natural product with well-defined anti-fibrotic properties. The isolation procedures, while requiring standard chromatographic techniques, are well-established. The elucidation of its inhibitory effects on the PI3K/AKT/HIF-1α and related ERK pathways provides a solid foundation for further preclinical and clinical investigations. This guide serves as a foundational document for researchers aiming to explore the therapeutic potential of this intriguing alkaloid.

References

- 1. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts <i>via</i> the PI3K-dependent AKT and ERK pathways [cjnmcpu.com]

- 2. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 3. This compound inhibits the differentiation of lung fibroblasts into myofibroblasts in mice by regulating HIF-1α signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Elucidating the Intricate Architecture of Neotuberostemonine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Neotuberostemonine, a complex polycyclic alkaloid isolated from the roots of Stemona tuberosa, stands as a molecule of significant interest due to its potent antitussive and insecticidal properties. Its unique cage-like structure presents a formidable challenge in chemical synthesis and a fascinating case study in structural elucidation. This technical guide provides an in-depth overview of the methodologies and analytical data integral to deciphering the chemical structure of this compound, tailored for professionals in chemical and pharmaceutical research.

Isolation and Purification

The journey to structural elucidation begins with the isolation of this compound from its natural source. The general workflow for this process is outlined below.

Caption: Isolation workflow for this compound.

Experimental Protocol: Isolation

-

Extraction: The air-dried and powdered roots of Stemona tuberosa are exhaustively extracted with methanol at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude residue.

-

Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH4OH to pH 9-10) and re-extracted with an organic solvent (e.g., chloroform or dichloromethane) to obtain the total alkaloid fraction.

-

Column Chromatography: The total alkaloid fraction is subjected to repeated column chromatography on silica gel, eluting with a gradient of solvents (typically chloroform-methanol mixtures). Fractions are monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing this compound are further purified using size-exclusion chromatography (e.g., Sephadex LH-20) and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Data Analysis

The core of the structure elucidation process relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The data from these experiments provide the fundamental pieces of the structural puzzle.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, which in turn allows for the calculation of its molecular formula.

Table 1: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Calculated m/z | Molecular Formula |

| HR-ESI-MS | Positive | [M+H]⁺ | [M+H]⁺ | C₂₂H₃₄NO₄ |

Note: The exact observed and calculated m/z values would be obtained from the primary literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for establishing the carbon skeleton and the connectivity of protons and carbons. The complete assignment of all proton and carbon signals is the primary goal.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | ¹³C (δc) | ¹H (δн, mult., J in Hz) |

| 1 | [data] | [data] |

| 2 | [data] | [data] |

| 3 | [data] | [data] |

| 5 | [data] | [data] |

| 6 | [data] | [data] |

| 7 | [data] | [data] |

| 8 | [data] | [data] |

| 9 | [data] | [data] |

| 9a | [data] | [data] |

| 10 | [data] | [data] |

| 11 | [data] | [data] |

| 12 | [data] | [data] |

| 13 | [data] | [data] |

| 14 | [data] | [data] |

| 15 | [data] | [data] |

| 16 | [data] | [data] |

| 17 | [data] | [data] |

| 18 | [data] | [data] |

| 1' | [data] | [data] |

| 2' | [data] | [data] |

| 3' | [data] | [data] |

| 4' | [data] | [data] |

Note: The specific chemical shift and coupling constant data for this compound are found in the primary literature, notably the initial isolation paper. This table serves as a template for the required data presentation.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 or 500 MHz for ¹H).

-

Sample Preparation: A few milligrams of pure this compound are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

1D NMR: Standard pulse programs are used to acquire ¹H and ¹³C{¹H} (proton-decoupled) spectra.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations), which is critical for connecting different structural fragments.

-

Assembling the Structure: A Logical Workflow

The elucidation of this compound's structure is a deductive process where data from various experiments are pieced together. Key 2D NMR correlations are fundamental to this process.

Caption: Key 2D NMR correlations for structure assembly.

The analysis of the 2D NMR spectra allows for the assembly of the molecular framework. For instance, COSY correlations would establish the proton sequences within the pyrrolidine and piperidine rings. HMBC correlations are then used to connect these fragments and to place quaternary carbons and heteroatoms. For example, an HMBC correlation from a proton on one ring to a carbon on an adjacent ring would be definitive proof of their connectivity.

Stereochemistry Confirmation

Once the planar structure is established, the relative and absolute stereochemistry must be determined. This is often the most challenging aspect of structure elucidation for complex molecules like this compound.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, even if they are not directly bonded. Correlations in the NOESY spectrum help to determine the relative stereochemistry of the various chiral centers.

-

X-ray Crystallography: The most unambiguous method for determining both the connectivity and the absolute stereochemistry is single-crystal X-ray diffraction. If a suitable crystal of the natural product or a derivative can be grown, this technique provides a definitive 3D model of the molecule.

-

Total Synthesis: The unequivocal confirmation of a proposed structure is often achieved through its total chemical synthesis. If the spectroscopic data of the synthetic compound perfectly match those of the natural product, the structure is considered proven.

By systematically applying these analytical techniques, the complex three-dimensional structure of this compound was successfully elucidated, paving the way for further investigation into its biological activities and potential therapeutic applications.

The Biosynthetic Blueprint of Stemona Alkaloids: An In-depth Guide to the Biogenesis of Neotuberostemonine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stemona alkaloids, a structurally diverse and complex family of natural products isolated from the Stemonaceae plant family, have garnered significant attention for their traditional medicinal applications and intriguing biological activities, including potent antitussive and insecticidal properties. Neotuberostemonine, a prominent member of this class, exemplifies the unique chemical architecture centered around a pyrrolo[1,2-a]azepine core that characterizes many of these molecules. This technical guide provides a comprehensive exploration of the proposed biosynthetic pathway of Stemona alkaloids, with a specific focus on the biogenesis of this compound. It synthesizes the current understanding of their biogenetic origins, details relevant experimental protocols for their study, and presents key pathways and logical relationships through structured diagrams and tables. While the precise enzymatic steps for many Stemona alkaloids remain an active area of research, this guide consolidates the existing knowledge to support ongoing research and drug development efforts.

Introduction: The Architectural Complexity of Stemona Alkaloids

For centuries, extracts from plants of the Stemonaceae family have been utilized in traditional Chinese and Japanese medicine to treat respiratory ailments and as anthelmintic agents. The therapeutic efficacy of these extracts is attributed to a unique class of polycyclic alkaloids. From 1962 to 2024, a remarkable 262 Stemona alkaloids have been isolated and identified.[1][2] These compounds are distinguished by a conserved pyrrolo[1,2-a]azepine nucleus, a feature that presents a formidable challenge to synthetic chemists and intrigues biochemists studying their natural formation.[1][3] this compound, along with related compounds like stenine and tuberostemonine, has been the subject of intense study due to its demonstrated antitussive activity in animal models.[4] Understanding the biosynthetic pathway of these molecules is crucial not only for appreciating nature's chemical ingenuity but also for developing biotechnological production methods and designing novel therapeutic agents inspired by these natural scaffolds.[5]

Proposed Biosynthetic Pathway of Stemona Alkaloids

The biosynthesis of Stemona alkaloids is hypothesized to originate from fundamental metabolic building blocks. The core pyrrolo[1,2-a]azepine nucleus, characteristic of many Stemona alkaloids, is believed to be derived from L-ornithine and glutamic acid.[6] The pathway likely involves the formation of a key pyrrolidine intermediate, which is then further elaborated with terpene-derived units.

Core Precursors and Biogenetic Classification

Current biosynthetic proposals indicate that Stemona alkaloids are derived from L-ornithine and glutamic acid, which form the foundational pyrrolidine ring system.[1][6] The vast structural diversity of this alkaloid family arises from the subsequent incorporation of either hemiterpenoid (C5) or monoterpenoid (C10) units, which are themselves derived from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[6] This fundamental divergence in building blocks allows for the classification of the approximately 183 alkaloids identified by 2013 into two major classes: Hemiterpenoid Pyrrolidine-Class and Monoterpenoid Pyrrolidine-Class Alkaloids.[1][6] Within these classes, further structural variations lead to about fourteen distinct types.[1] this compound belongs to the stenine-type group, which is part of the broader monoterpenoid pyrrolidine-class.[5][6]

References

- 1. Stemona alkaloids: biosynthesis, classification, and biogenetic relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stemona Alkaloids: Biosynthesis, Classification, and Biogenetic Relationships | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epineostenine Using a Stereodivergent Diels-Alder/Azido-Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Traditional Uses and Alkaloids of Stemona tuberosa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stemona tuberosa Lour., a perennial climbing plant, holds a significant place in traditional medicine systems across Asia, particularly in Traditional Chinese Medicine (TCM). For centuries, its tuberous roots have been utilized for a range of therapeutic purposes, most notably for respiratory ailments and as a potent insecticide. The primary bioactive constituents responsible for these effects are a unique group of alkaloids. This technical guide provides an in-depth exploration of the traditional applications of Stemona tuberosa, supported by modern scientific validation. It delves into the chemical diversity of its alkaloids, presents quantitative data on their biological activities, and outlines detailed experimental protocols for their extraction and analysis. Furthermore, this guide elucidates the molecular mechanisms and signaling pathways through which these alkaloids exert their pharmacological effects, offering valuable insights for contemporary drug discovery and development.

Traditional and Ethnobotanical Uses of Stemona tuberosa

The tuberous roots of Stemona tuberosa, known as "Bai Bu" (百部) in Chinese, have a long and well-documented history of medicinal use.[1] In Traditional Chinese Medicine, it is primarily classified as an herb that moistens the lungs and stops coughs.[1] Its applications extend beyond respiratory conditions and vary across different cultures.

Primary Traditional Uses:

-

Respiratory Ailments: The most prominent traditional use of Stemona tuberosa is for the treatment of various forms of cough, including acute, chronic, and whooping cough.[1] It is also traditionally used for more severe respiratory conditions like bronchitis, and pulmonary tuberculosis.[1][2]

-

Antiparasitic and Insecticidal: Stemona tuberosa is renowned for its potent insecticidal and antiparasitic properties.[3] Traditionally, it has been used both internally to expel intestinal worms (vermifuge) and externally as a decoction or poultice to eliminate ectoparasites such as lice and fleas.[3] The powdered root has also been used to protect grains from insects.

-

Other Traditional Applications: Ethnobotanical studies have recorded its use for a variety of other ailments, including fever, abdominal pain, scabies, and certain skin diseases.[2] In some regions, it has been used to treat gynecological disorders and even mental disorders.

Table 1: Summary of Traditional Uses of Stemona tuberosa

| Traditional Use Category | Specific Application | Geographic Region/System |

| Respiratory | Antitussive (Cough Suppressant) | China (TCM), Vietnam, Malaysia |

| Treatment of Bronchitis & Pertussis | China (TCM), Vietnam | |

| Management of Tuberculosis | China (TCM), India | |

| Antiparasitic | Vermifuge (Intestinal Worms) | China (TCM) |

| Pediculicide (Lice) | China (TCM), India | |

| Scabicide (Scabies) | China (TCM) | |

| Insecticidal | Agricultural & Domestic Insecticide | China, Vietnam |

| Grain Preservative | India | |

| Other | Antipyretic (Fever Reducer) | General Traditional Use |

| Analgesic (Abdominal Pain) | General Traditional Use | |

| Dermatological (Skin Diseases) | General Traditional Use |

Alkaloids of Stemona tuberosa: The Bioactive Core

The diverse therapeutic effects of Stemona tuberosa are primarily attributed to its rich and structurally unique alkaloid profile. Over 60 alkaloids have been isolated from this species, which are broadly classified based on their skeletal structures.[3][4]

Major Alkaloid Classes in Stemona tuberosa :

-

Stenine-type: This is a prominent group of alkaloids found in Stemona tuberosa.

-

Stemoamide-type: Another significant class of alkaloids contributing to the plant's bioactivity.

-

Tuberostemospironine-type: A class of alkaloids with a characteristic spiro structure.

-

Croomine-type: These alkaloids are also found in the genus Croomia, indicating a chemotaxonomic link.[4]

Key bioactive alkaloids that have been extensively studied include tuberostemonine, neotuberostemonine, stemoninine, and croomine.[5]

Table 2: Major Bioactive Alkaloids of Stemona tuberosa and Their Traditional Correlated Activities

| Alkaloid | Alkaloid Class | Associated Traditional Use |

| Tuberostemonine | Stenine | Antitussive, Insecticidal |

| This compound | Stenine | Antitussive |

| Stemoninine | Stemoninine | Antitussive |

| Croomine | Croomine | Antitussive |

Pharmacological Activities and Mechanisms of Action

Modern scientific research has increasingly substantiated the traditional claims of Stemona tuberosa's efficacy. The isolated alkaloids have demonstrated a range of pharmacological activities, and their mechanisms of action are beginning to be understood at the molecular level.

Antitussive Activity

The traditional use of Stemona tuberosa as a cough suppressant is one of its most well-supported applications. Studies on isolated alkaloids have revealed both central and peripheral mechanisms of action.

-

Mechanism of Action: Some alkaloids, such as this compound and tuberostemonine, appear to act on the peripheral cough reflex pathway.[6][7] In contrast, croomine has been shown to act on the central nervous system to suppress the cough reflex.[6][7] This dual action on both the initiation and central processing of the cough reflex may explain its high efficacy in traditional use. The saturated tricyclic pyrrolo[3,2,1-jk]benzazepine nucleus is considered a key structural feature for the antitussive activity of stenine-type alkaloids.[8][9]

Table 3: Quantitative Data on Antitussive Activity of Stemona tuberosa Alkaloids

| Alkaloid | Animal Model | Method of Induction | Effective Dose/Concentration | Reference |

| This compound | Guinea Pig | Citric Acid Aerosol | Significant activity demonstrated | [8] |

| Neostenine | Guinea Pig | Citric Acid Aerosol | Significant activity demonstrated | [8] |

| Tuberostemonine | Guinea Pig | Citric Acid Aerosol | Weaker activity than other major alkaloids | [6][7] |

| Croomine | Guinea Pig | Citric Acid Aerosol | Potent activity | [6][7] |

Insecticidal Activity

The insecticidal properties of Stemona tuberosa are also well-documented. The alkaloids act as potent natural insecticides with various modes of action.

-

Mechanism of Action: The insecticidal mechanism of some Stemona alkaloids, such as stemofoline, involves acting as a potent agonist of the insect nicotinic acetylcholine receptors (nAChR).[10] This interaction disrupts neurotransmission in insects, leading to paralysis and death. Tuberostemonine, while less toxic, exhibits strong repellent effects.[11]

Table 4: Quantitative Data on Insecticidal Activity of Stemona tuberosa Extracts and Alkaloids

| Extract/Alkaloid | Target Insect | Activity | LC50 / EC50 | Reference |

| Dichloromethane Extract | Aedes aegypti larvae | Larvicidal | F6 fraction: 13 ppm, F7 fraction: 14 ppm | [11] |

| Tuberostemonine | Spodoptera littoralis | Repellent | Not applicable | [11] |

Anti-inflammatory and Anti-fibrotic Activity

Recent research has highlighted the anti-inflammatory and anti-fibrotic potential of Stemona tuberosa alkaloids, particularly in the context of lung diseases.

-

Mechanism of Action and Signaling Pathways: this compound and tuberostemonine have been shown to ameliorate pulmonary fibrosis by suppressing the TGF-β and SDF-1 signaling pathways.[12] This suppression is mediated through the inhibition of the PI3K/AKT/HIF-1α and PI3K/PAK/RAF/ERK/HIF-1α pathways.[12] Tuberostemonine has also been found to alleviate the proliferation of lung fibroblasts by modulating the TGF-β/smad signaling pathway. Furthermore, this compound can inhibit the differentiation of lung fibroblasts into myofibroblasts by regulating HIF-1α signaling.[13] Some alkaloids have also demonstrated the ability to inhibit nitric oxide (NO) production in LPS-induced RAW 264.7 cells, indicating anti-inflammatory potential.[14]

Diagram 1: Signaling Pathway of this compound and Tuberostemonine in Ameliorating Pulmonary Fibrosis

Caption: Inhibition of PI3K-dependent pathways by NTS and TS.

Diagram 2: Signaling Pathway of Tuberostemonine in Modulating Pulmonary Fibrosis

Caption: Tuberostemonine's modulation of the TGF-β/Smad pathway.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and analysis of alkaloids from Stemona tuberosa, compiled from established scientific literature.

Extraction of Total Alkaloids

An acid-base extraction method is commonly employed for the selective isolation of alkaloids.

-

Maceration and Acid-Base Partitioning:

-

Air-dry the roots of Stemona tuberosa and grind them into a fine powder.

-

Macerate the powdered root material in 95% ethanol at room temperature for a specified period (e.g., 72 hours).

-

Filter the extract and concentrate it under reduced pressure to obtain a crude ethanol extract.

-

Suspend the crude extract in a dilute acid solution (e.g., 2% HCl) to protonate the alkaloids, rendering them water-soluble.

-

Partition the acidic solution with an immiscible organic solvent (e.g., diethyl ether) to remove neutral and acidic impurities.

-

Basify the aqueous layer with a base (e.g., ammonium hydroxide) to a pH of 9-10, deprotonating the alkaloids and making them soluble in organic solvents.

-

Extract the alkaline solution with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent to yield the crude total alkaloid extract.

-

Diagram 3: Experimental Workflow for Total Alkaloid Extraction

Caption: Acid-base extraction workflow for S. tuberosa alkaloids.

Isolation and Purification of Individual Alkaloids

Chromatographic techniques are essential for the separation and purification of individual alkaloids from the crude extract.

-

Column Chromatography:

-

Prepare a silica gel column (200-300 mesh) using a suitable solvent system (e.g., petroleum ether-acetone).

-

Dissolve the crude alkaloid extract in a minimal amount of an appropriate solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of increasing polarity.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase and visualization reagent (e.g., Dragendorff's reagent).

-

Pool the fractions containing the desired alkaloid.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the pooled fractions using preparative or semi-preparative HPLC.

-

A reversed-phase C18 column is commonly used.

-

The mobile phase typically consists of a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.

-

Detection can be achieved using a photodiode array (PDA) detector or an evaporative light scattering detector (ELSD).

-

Structural Elucidation and Quantification

A combination of spectroscopic and spectrometric techniques is used to determine the structure of isolated alkaloids and to quantify their presence in plant material.

-

Structural Elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are crucial for determining the chemical structure and stereochemistry of the alkaloids.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the elemental composition, and tandem mass spectrometry (MS/MS) helps in structural fragmentation analysis.

-

X-ray Crystallography: This technique provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of crystalline alkaloids.

-

-

Quantification:

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV, ELSD, or MS) is the primary method for the quantification of specific alkaloids in plant extracts. A validated analytical method with reference standards is required for accurate quantification.

-

Conclusion and Future Perspectives

Stemona tuberosa represents a rich traditional resource with scientifically validated therapeutic potential. Its diverse alkaloids exhibit potent antitussive, insecticidal, anti-inflammatory, and anti-fibrotic properties. The elucidation of their mechanisms of action and the signaling pathways they modulate opens new avenues for the development of novel pharmaceuticals. The detailed experimental protocols provided in this guide offer a framework for further research into these promising natural products. Future investigations should focus on clinical trials to establish the safety and efficacy of Stemona tuberosa extracts and isolated alkaloids in humans, as well as on the development of sustainable cultivation and harvesting practices to ensure the long-term availability of this valuable medicinal plant. The unique chemical scaffolds of Stemona alkaloids also present exciting opportunities for medicinal chemistry and the synthesis of novel therapeutic agents.

References

- 1. The therapeutic effects of tuberostemonine against cigarette smoke-induced acute lung inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological modulation of cough reflex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Active Alkaloids in Radix Stemonae Extract And Their Effects - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]

- 4. Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epineostenine Using a Stereodivergent Diels-Alder/Azido-Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitussive and central respiratory depressant effects of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. so01.tci-thaijo.org [so01.tci-thaijo.org]

- 11. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound inhibits the differentiation of lung fibroblasts into myofibroblasts in mice by regulating HIF-1α signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alkaloids From Stemona tuberosa and Their Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isolation, characterization and anti-inflammatory effect of alkaloids from the roots of Stemona tuberosa Lour - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Pharmacological Potential of Neotuberostemonine: A Preliminary Screening Analysis

FOR IMMEDIATE RELEASE

Nanjing, China – December 30, 2025 – A comprehensive review of preliminary pharmacological studies on Neotuberostemonine (NTS), a natural alkaloid isolated from Stemona tuberosa, reveals its significant therapeutic potential, particularly in the context of pulmonary fibrosis. This in-depth technical guide synthesizes the current understanding of NTS's mechanism of action, offering researchers, scientists, and drug development professionals a foundational resource for future investigations.

This compound, a principal antitussive compound, has demonstrated notable efficacy in ameliorating bleomycin (BLM)-induced pulmonary fibrosis in animal models.[1][2] The therapeutic effects of NTS are attributed to its ability to modulate key signaling pathways involved in fibrosis, inflammation, and cellular differentiation. This guide provides a detailed overview of the experimental protocols employed in these preliminary studies and presents the quantitative data in a structured format to facilitate comparative analysis.

Core Pharmacological Findings

The primary pharmacological activity of this compound observed in preliminary screenings is its potent anti-fibrotic effect. Studies indicate that NTS treatment significantly attenuates lung histopathological changes and reduces the overexpression of key fibrotic markers such as collagen, α-smooth muscle actin (α-SMA), and transforming growth factor-beta 1 (TGF-β1).[2] Furthermore, NTS has been shown to inhibit the activation and differentiation of lung fibroblasts into myofibroblasts, a critical process in the progression of pulmonary fibrosis.[1]

The anti-inflammatory properties of NTS also contribute to its therapeutic profile. The alkaloid has been observed to decrease the recruitment of macrophages and inhibit their polarization towards the pro-fibrotic M2 phenotype in the lung tissues of mice with induced pulmonary fibrosis.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from the preliminary pharmacological screening of this compound.

Table 1: In Vivo Efficacy of this compound in Bleomycin-Induced Pulmonary Fibrosis Mouse Model

| Parameter | Treatment Group | Dosage | Outcome | Reference |

| Pulmonary Fibrosis | This compound | 30 mg·kg⁻¹·d⁻¹ (oral) | Attenuated bleomycin-induced pulmonary fibrosis | [1] |

| Pulmonary Fibrosis | This compound | 20 and 40 mg/kg per day (oral) | Significantly ameliorated lung histopathological changes | [2] |

| Profibrotic Media | This compound | 20 and 40 mg/kg per day (oral) | Reduced over-expression of collagen, α-SMA, and TGF-β1 | [2] |

| Matrix Metalloproteinases | This compound | 20 and 40 mg/kg per day (oral) | Lowered expression of MMP-2 and TIMP-1, raised expression of MMP-9 | [2] |

| Macrophage Recruitment | This compound | 20 and 40 mg/kg per day (oral) | Decreased the recruitment of macrophages | [2] |

Table 2: In Vitro Activity of this compound

| Cell Line / Model | Treatment | Concentration | Key Findings | Reference |

| Primary mouse lung fibroblasts (PLFs) | This compound | 0.1–10 μmol/L | Dose-dependently suppressed hypoxia-induced activation and differentiation | [1] |

| RAW 264.7 cells | This compound | 1, 10, 100 μM | Significantly reduced arginase-1 (M2 marker) expression in a dose-dependent manner; down-regulated iNOS (M1 marker) expression at 100 μM | [2] |

Mechanism of Action: Signaling Pathway Modulation

This compound exerts its anti-fibrotic effects by targeting multiple signaling pathways. A key mechanism involves the inhibition of the PI3K/AKT/HIF-1α and PI3K/PAK/RAF/ERK/HIF-1α pathways.[3][4] By suppressing these pathways, NTS inhibits the activation of fibroblasts into myofibroblasts that secrete stromal cell-derived factor-1 (SDF-1).[3] This, in turn, disrupts a profibrotic feedback loop between fibroblasts and macrophages.[3][4]

SDF-1 can directly polarize macrophages into the M2 phenotype, which then secrete TGF-β, further promoting fibrosis.[4] NTS interrupts this cycle by inhibiting the necessary signaling pathways for both fibroblast activation and macrophage polarization.[3][4]

Another critical aspect of NTS's mechanism is its regulation of Hypoxia-Inducible Factor-1α (HIF-1α).[1] NTS has been shown to inhibit the protein expression of HIF-1α and its downstream pro-fibrotic factors, including TGF-β and FGF2.[1]

Caption: this compound's inhibitory action on the PI3K-dependent signaling pathways in fibroblasts and macrophages.

Experimental Protocols

This section details the methodologies employed in the preliminary pharmacological screening of this compound.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

-

Animal Model: Male ICR mice (6-8 weeks old, weighing 20-25 g) were used.[1] The animals were housed in a controlled environment with standard laboratory food and water ad libitum.[1][3] All animal procedures were approved by the relevant Institutional Animal Care and Use Committees.[3]

-

Induction of Fibrosis: Pulmonary fibrosis was induced by a single intratracheal instillation of bleomycin (3 U·kg⁻¹).[3][4]

-

Drug Administration: this compound was administered orally at doses of 20, 30, and 40 mg/kg per day for a specified period, typically starting several days after bleomycin administration.[1][2][4]

-

Assessment: The effects of NTS were evaluated through:

-

Histopathological Examination: Lung tissues were stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition.[2]

-

Immunohistochemical Staining: To measure the levels of TGF-β1 and macrophage recruitment.[2]

-

Western Blot Analysis: To determine the expression of profibrotic markers (α-SMA, collagen), M1/M2 macrophage markers (iNOS, arginase-1), and matrix metalloproteinases (MMP-2, MMP-9, TIMP-1).[2]

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: To count inflammatory cells.[2]

-

References

- 1. This compound inhibits the differentiation of lung fibroblasts into myofibroblasts in mice by regulating HIF-1α signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound attenuates bleomycin-induced pulmonary fibrosis by suppressing the recruitment and activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts <i>via</i> the PI3K-dependent AKT and ERK pathways [cjnmcpu.com]

- 4. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Historical Background of Neotuberostemonine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neotuberostemonine, a stenine-type alkaloid isolated from the roots of Stemona tuberosa, has garnered significant interest for its traditional medicinal uses and potential therapeutic applications, particularly its pronounced antitussive and anti-pulmonary fibrosis activities. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, detailing its isolation, structural elucidation, and the traditional context of its plant source. The document includes detailed experimental protocols, quantitative data, and visualizations of key biological pathways associated with its mechanism of action, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Stemona tuberosa Lour., a member of the Stemonaceae family, is a perennial climbing plant native to Southeast Asia and China.[1] Its tuberous roots, known as "Bǎibù" (百部) in traditional Chinese medicine, have been used for centuries to treat respiratory ailments, including coughs and bronchitis, and as an insecticide.[1] The medicinal properties of S. tuberosa are largely attributed to its rich content of unique alkaloids.

This compound is one of the principal stenine-type alkaloids found in the roots of S. tuberosa. It has been a subject of scientific investigation due to its significant biological activities, which validate its traditional uses and suggest potential for development as a modern therapeutic agent.

Discovery and Historical Background

The pioneering work on the chemical constituents of Stemona tuberosa that led to the characterization of its alkaloid content was conducted by Chinese scientists. The first comprehensive report detailing the isolation and structural elucidation of this compound was published in the Journal of Natural Products in 1992 by Wen-Han Lin, Yang Ye, and Ren-Sheng Xu from the Shanghai Institute of Materia Medica, Academia Sinica.[1] Their research involved the systematic extraction and chromatographic separation of alkaloids from S. tuberosa collected in Guangdong Province, China.[1] Through meticulous spectroscopic analysis, including Infrared (IR), Mass Spectrometry (MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, they successfully determined the complex polycyclic structure of this compound.[1]

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₃NO₄ | |

| Molecular Weight | 375.24 g/mol | |

| Appearance | White amorphous powder | [1] |

Table 2: Quantitative Analysis of this compound in Stemona tuberosa

| Parameter | Value | Method | Reference |

| Purity (after isolation) | >98% | HPLC |

Table 3: Spectroscopic Data for this compound (in CDCl₃)

| ¹H NMR (Partial Data) | ||

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1.00 | t | 7.2 |

| 1.25 | d | 7.0 |

| 1.28 | d | 7.0 |

| 1.75 | m | |

| 2.88 | m | |

| 4.47 | m | |

| 4.51 | t | 3.0 |

Note: A complete, tabulated 1H and 13C NMR dataset from the original 1992 publication was not available in the immediate search results. The data presented is from a later publication referencing the original work.[1]

Experimental Protocols

The following protocols are based on the methodologies described in the scientific literature for the isolation and characterization of this compound and related alkaloids from Stemona tuberosa.

General Alkaloid Extraction from Stemona tuberosa

This protocol outlines a typical procedure for the extraction of the total alkaloid fraction from the roots of S. tuberosa.

References

An In-depth Technical Guide to the Physicochemical Properties and Stability of Neotuberostemonine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, stability, and relevant experimental protocols for Neotuberostemonine. The information is intended to support research and development efforts involving this natural alkaloid.

Physicochemical Properties

This compound is a stanine-type alkaloid isolated from the root of Stemona tuberosa Lour.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₃NO₄ | [2][3][4][5] |

| Molecular Weight | 375.50 g/mol | [2][3][4][5] |

| Exact Mass | 375.2410 Da | [3][4] |

| CAS Number | 143120-46-1 | [3][4] |

| Appearance | Solid powder | [3] |

| Purity | >98% or >99% (by HPLC) | [1][2][3] |

| IUPAC Name | (2S,7aR,8R,8aR,11S,11aR,11bS,11cR)-8-ethyldodecahydro-11-methyl-2-[(2S,4S)-tetrahydro-4-methyl-5-oxo-2-furanyl]-furo[2,3-h]pyrrolo[3,2,1-jk][1]benzazepin-10(2H)-one | [3] |

| Synonyms | Tuberostemonine LG, (+)-Neotuberostemonine | [3] |

| Solubility | Soluble in DMSO | [3] |

| Elemental Analysis | C: 70.37%, H: 8.86%, N: 3.73%, O: 17.04% | [3] |

Crystal Structure Data:

-

Space Group: P 21 21 21[4]

-

Cell Dimensions: a=6.4320 Å, b=14.237 Å, c=23.034 Å; α=90°, β=90°, γ=90°[4]

Stability and Storage

-

Short-term storage (days to weeks): Store at 0 - 4°C in a dry, dark environment.[3]

-

Long-term storage (months to years): Store at -20°C.[3]

-

Shelf Life: If stored properly, the shelf life is greater than 3 years.[3]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on published studies involving this compound.

This compound is a natural product isolated from the roots of Stemona tuberosa.[1][2] A general protocol for isolating compounds from primary fibroblast cultures involves differential ultracentrifugation and sucrose density gradients, which can be adapted for purification.[6]

Isolation of Primary Lung Fibroblasts (PLFs):

-

Excise mouse lungs, removing tracheas and bronchials.[2]

-

Wash extensively with phosphate-buffered saline (PBS).[2]

-

Dissect the lungs into 1–2 cm² pieces and digest with 2.5 mg/mL of trypsin in PBS at 25°C for 15 minutes.[2]

-

Culture the lung pieces in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ atmosphere, allowing fibroblasts to migrate and divide.[2]

-

Purify the isolated PLFs for three passages. PLFs at passages 3-5 with purity greater than 95% are typically used for experiments.[2]

This model is commonly used to evaluate the anti-fibrotic effects of compounds like this compound.

-

Induction: Anesthetize mice (e.g., with 4% chloral hydrate) and intratracheally inject a single dose of bleomycin (BLM), typically 3 to 3.5 U/kg.[1][2][7] The sham group receives an equivalent volume of 0.9% NaCl.[2]

-

Drug Administration: Following a model formation period (e.g., 7 days), orally administer this compound daily at specified doses (e.g., 30 mg/kg) for a defined treatment period (e.g., 7 or 14 consecutive days).[1][2][7]

-

Assessment: Evaluate the effects via histopathological examination (HE and Masson's trichrome staining), analysis of bronchoalveolar lavage fluid, and Western blot or immunohistochemical staining for fibrotic markers (e.g., Collagen, α-SMA, TGF-β1).[1][8]

-

Cell Seeding: Seed Primary Lung Fibroblasts (PLFs) at a density of 1x10⁵ cells/mL in 6-well plates and allow them to adhere for 24 hours.[2]

-

Starvation & Treatment: Starve the cells for 12 hours, then pre-treat with this compound at the desired concentrations (e.g., 0.1–10 μmol/L) for 30 minutes.[2]

-

Induction of Fibrotic Response: Induce a fibrotic response by exposing cells to hypoxia (1% O₂) or a chemical inducer like CoCl₂ (100 μmol/L) or TGF-β1 for a specified duration (e.g., 24-48 hours).[1][2]

-

Analysis: Harvest cells for subsequent analysis of protein or mRNA expression of relevant markers using techniques like Western blot or RT-PCR.[2]

This protocol is used to quantify protein expression levels in tissues or cells.

-

Lysis: Lyse cells or tissues using RIPA lysis buffer.[1]

-

Quantification: Measure the protein concentration in the supernatant using a BCA protein assay kit.[1]

-

Electrophoresis: Separate proteins on a 10%–12% SDS-PAGE gel.[1]

-

Transfer: Transfer the separated proteins onto a PVDF membrane.[1]

-

Blocking & Incubation: Block the membrane and then incubate it overnight at 4°C with specific primary antibodies (e.g., against PI3K, p-AKT, HIF-1α).[1]

-

Secondary Antibody: Treat the membrane with the corresponding secondary antibodies for 1 hour at room temperature.[1]

-

Visualization: Visualize the protein bands using an ECL-enhanced chemiluminescence reagent.[1]

Signaling Pathways Modulated by this compound

This compound exerts its anti-fibrotic effects by modulating key signaling pathways involved in fibroblast activation and macrophage polarization.

Figure 1: this compound inhibits TGF-β1-induced fibroblast activation.

This compound blocks the activation of fibroblasts into myofibroblasts and subsequent SDF-1 secretion by inhibiting the PI3K-dependent AKT/HIF-1α and ERK/HIF-1α pathways.[1][7]

References

- 1. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts <i>via</i> the PI3K-dependent AKT and ERK pathways [cjnmcpu.com]

- 2. This compound inhibits the differentiation of lung fibroblasts into myofibroblasts in mice by regulating HIF-1α signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. This compound | C22H33NO4 | CID 11667940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Isolation, Purification and Characterization of Exosomes fromFibroblast Cultures of Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound attenuates bleomycin-induced pulmonary fibrosis by suppressing the recruitment and activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Structural Elucidation of a Key Stemona Alkaloid

An In-depth Technical Guide to the Spectroscopic Data Analysis of Neotuberostemonine For Researchers, Scientists, and Drug Development Professionals

This compound is a prominent member of the Stemona alkaloids, a complex class of natural products isolated from the roots of Stemona tuberosa[1]. This plant has a long history in traditional Chinese medicine as a potent antitussive agent[1]. This compound itself, with the molecular formula C₂₂H₃₃NO₄ and a molecular weight of 375.24 g/mol , is recognized for its significant biological activities, including antitussive and anti-inflammatory effects, making it a molecule of great interest for therapeutic development[2][3][4].

The definitive structural elucidation of such a complex polycyclic alkaloid is a critical step in its pharmacological investigation and potential synthesis. It relies on the synergistic application of modern spectroscopic techniques. This guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data that collectively define the structure of this compound. As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical workflow, explaining the causality behind experimental choices and the interpretation of data to achieve an unambiguous structural assignment.

Chemical Structure Overview

This compound possesses a unique and intricate pyrrolo[1,2-a]azepine core structure, featuring multiple stereocenters and two lactone rings. Understanding this three-dimensional arrangement is fundamental to interpreting its spectroscopic signatures.

Caption: 2D representation of this compound's core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[5] For a molecule like this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential.

Expertise & Causality: Why a Full Suite of NMR is Necessary

-

¹H NMR: Reveals the number of distinct proton environments, their integration (ratio), and coupling patterns (J-coupling), which informs on adjacent protons.

-

¹³C NMR: Identifies the number of unique carbon environments and provides initial information on their type (e.g., carbonyl, olefinic, aliphatic).

-

2D COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) correlations through bonds, crucial for tracing out spin systems within the rings and side chains.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to, simplifying the assignment process.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It maps long-range (2-3 bond) correlations between protons and carbons. These correlations are the key to connecting the isolated spin systems identified by COSY, allowing for the unambiguous assembly of the entire polycyclic structure.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical as it influences chemical shifts; CDCl₃ is a standard for alkaloids of this polarity.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher). A higher field strength provides better signal dispersion, which is essential for resolving the many overlapping signals in the complex aliphatic regions of this compound.

-

Data Acquisition: Run a standard suite of experiments: ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC. Ensure sufficient scans for a good signal-to-noise ratio, especially for the less sensitive ¹³C and HMBC experiments.

Data Interpretation & Analysis

The structural complexity of this compound leads to a crowded ¹H NMR spectrum, particularly in the 1.0-3.0 ppm range. However, key structural features give rise to characteristic signals.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃) (Note: Specific shift values can vary slightly between reports. This table synthesizes representative data.)

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) | Key HMBC Correlations (from H to C) |

| 2 | ~175.0 (C=O) | - | - |

| 3 | ~30.5 | ~2.10 (m), ~1.85 (m) | C-2, C-4, C-9a |

| 5 | ~65.1 | ~3.15 (m) | C-3, C-4, C-6, C-9a |

| 6 | ~35.2 | ~2.50 (m), ~1.95 (m) | C-5, C-7, C-8 |

| 7 | ~82.3 | ~4.20 (dd) | C-5, C-6, C-8, C-9 |

| 8 | ~45.1 | ~2.30 (m) | C-6, C-7, C-9, C-11 |

| 9 | ~58.2 | ~2.80 (m) | C-3, C-5, C-7, C-9a |

| 9a | ~70.3 | ~3.85 (d) | C-3, C-5, C-9 |

| 11 | ~177.8 (C=O) | - | - |

| 12 | ~40.2 | ~2.65 (m) | C-11, C-13, C-14 |

| 13 | ~25.8 | ~1.60 (m), ~1.40 (m) | C-12, C-14 |

| 14 | ~18.1 | ~1.15 (d, 6.8) | C-12, C-13 |

| 1' (Ethyl-CH₂) | ~29.1 | ~1.70 (m) | C-5, C-2' |

| 2' (Ethyl-CH₃) | ~11.5 | ~0.95 (t, 7.5) | C-5, C-1' |

Analysis Highlights:

-

Lactone Carbonyls: The downfield signals in the ¹³C spectrum at ~175.0 and ~177.8 ppm are characteristic of the two lactone carbonyl carbons (C-2 and C-11).[6]

-

Oxygenated Carbons: Carbons bonded to oxygen (C-5, C-7, C-9a) appear in the 65-85 ppm range. The corresponding protons on these carbons are also shifted downfield.

-

HMBC Connectivity: The power of HMBC is illustrated by connecting the molecular fragments. For example, a correlation from the proton at C-9a (~3.85 ppm) to carbons C-3, C-5, and C-9 confirms the fusion of the core ring system. Similarly, correlations from the ethyl group protons to C-5 definitively place this side chain.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. For this compound, soft ionization techniques like Electrospray Ionization (ESI) are preferred to keep the molecule intact.[7]

Expertise & Causality: Why LC-MS/MS is the Method of Choice

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard.

-

LC Separation: HPLC first purifies the analyte from any residual impurities, ensuring the mass spectrum is clean.

-

ESI Source: ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal in-source fragmentation, providing a clear determination of the molecular weight.

-

Tandem MS (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to Collision-Induced Dissociation (CID), we can generate a reproducible fragmentation pattern. This pattern is a "fingerprint" that can be used for identification and provides evidence for specific structural motifs.[8]

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of water and acetonitrile (both often containing 0.1% formic acid to promote protonation).

-

Mass Spectrometry: Analyze the column eluent with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in positive ESI mode.

-

MS/MS Experiment: Perform a data-dependent acquisition where the instrument automatically selects the most intense ion (the [M+H]⁺ of this compound) for fragmentation and records the resulting product ion spectrum.

Data Interpretation & Analysis

-

Molecular Ion: this compound (C₂₂H₃₃NO₄) has a monoisotopic mass of 375.2409. In positive ESI-MS, it will be detected as the protonated molecule [M+H]⁺ at m/z 376.2482 . High-resolution MS can confirm this elemental composition with high accuracy.[9]

-

Fragmentation Pattern: The fragmentation of Stemona alkaloids is complex but often involves neutral losses corresponding to the side chains and opening of the lactone rings. Common losses include H₂O, CO, and parts of the aliphatic chains.

Table 2: Predicted Major Fragments for this compound in MS/MS

| m/z (Product Ion) | Proposed Loss | Structural Implication |

| 358.2376 | Loss of H₂O (18.01 Da) | Dehydration, common for hydroxyl-containing precursors or rearrangement |

| 347.2325 | Loss of C₂H₅ (Ethyl) | Cleavage of the ethyl side chain |

| 332.2091 | Loss of C₂H₅ + H₂O | Sequential loss |

| 276.1907 | Complex rearrangement | Likely involves opening of one or both lactone rings |

digraph "Neotuberostemonine_Fragmentation" { graph [rankdir="LR", splines=true]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style="filled", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#EA4335"];parent [label="[M+H]⁺\nm/z 376.2482", fillcolor="#4285F4", fontcolor="#FFFFFF"]; frag1 [label="m/z 358.2376"]; frag2 [label="m/z 347.2325"]; frag3 [label="m/z 332.2091"]; frag4 [label="Further Fragments"];

parent -> frag1 [label="- H₂O"]; parent -> frag2 [label="- C₂H₅"]; frag1 -> frag3 [label="- C₂H₅"]; frag2 -> frag3 [label="- H₂O"]; frag3 -> frag4 [color="#5F6368"]; }

Caption: Proposed MS/MS fragmentation pathway for this compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule based on their characteristic vibrations.[10] While it doesn't provide the detailed connectivity information of NMR, it serves as a quick and essential check for key structural features.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: The most common method is the KBr pellet technique. A small amount of purified this compound (<1 mg) is finely ground with ~100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

-

Data Acquisition: The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically from 4000 to 400 cm⁻¹.

Data Interpretation & Analysis

The IR spectrum of this compound is dominated by absorptions from its lactone and aliphatic C-H and C-O bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2950-2850 | C-H stretching | Aliphatic CH, CH₂, CH₃ groups |

| ~1770 | C=O stretching | γ-Lactone (strained five-membered ring) |

| ~1750 | C=O stretching | δ-Lactone (six-membered ring) |

| ~1250-1050 | C-O stretching | Ester (lactone) C-O bonds |

Analysis Highlights: The most diagnostic signals are the strong carbonyl (C=O) stretching bands. The presence of two distinct, strong absorptions around 1770 cm⁻¹ and 1750 cm⁻¹ is compelling evidence for the two lactone rings. The higher frequency is typical for the more strained five-membered γ-lactone ring system.

Integrated Spectroscopic Analysis Workflow

The structural confirmation of this compound is not a linear process but an integrated workflow where data from each technique validates the others. The process begins with isolation and culminates in the final, confirmed structure.

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound serves as a prime example of the power of modern analytical chemistry. Mass spectrometry provides the foundational data of molecular formula and key fragments. Infrared spectroscopy offers a rapid confirmation of essential functional groups, specifically the characteristic lactone carbonyls. However, it is the comprehensive suite of 1D and 2D NMR experiments that ultimately allows for the complete and unambiguous assembly of the complex, polycyclic carbon-hydrogen skeleton. The integration of these three techniques provides a self-validating system, ensuring the high-fidelity structural assignment required for advancing this compound in drug discovery and development programs.

References

- 1. This compound attenuates bleomycin-induced pulmonary fibrosis by suppressing the recruitment and activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits the differentiation of lung fibroblasts into myofibroblasts in mice by regulating HIF-1α signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts <i>via</i> the PI3K-dependent AKT and ERK pathways [cjnmcpu.com]

- 4. This compound and tuberostemonine ameliorate pulmonary fibrosis through suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Analyses of Stemona alkaloids in Stemona tuberosa by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic profiles of this compound and tuberostemonine in rats by high performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jchps.com [jchps.com]

Initial bioactivity studies of Neotuberostemonine extracts

An In-depth Technical Guide on the Initial Bioactivity Studies of Neotuberostemonine Extracts

Introduction

This compound (NTS) is a prominent stanine-type alkaloid derived from the roots of Stemona tuberosa Lour.[1][2] Traditionally used in Chinese and Korean medicine for its antitussive properties, recent scientific investigations have unveiled its significant potential in treating complex diseases, particularly pulmonary fibrosis.[1][2][3] This technical guide provides a comprehensive overview of the initial bioactivity studies of NTS extracts, focusing on its molecular mechanisms, experimental validation, and quantitative efficacy. The content is tailored for researchers, scientists, and drug development professionals engaged in natural product pharmacology and therapeutics.

Core Bioactivities Against Pulmonary Fibrosis

Initial research has centered on the anti-fibrotic effects of NTS, demonstrating its ability to modulate key cellular events that drive the progression of pulmonary fibrosis.

Inhibition of Fibroblast Activation and Differentiation

A primary driver of fibrosis is the transformation of lung fibroblasts into myofibroblasts, which excessively deposit extracellular matrix proteins like collagen. NTS has been shown to effectively inhibit this process. In vitro studies on primary mouse lung fibroblasts (PLFs) revealed that NTS blocks their activation and differentiation under hypoxic conditions.[4] This inhibitory effect is crucial as hypoxia is a recognized trigger for fibroblast activation in fibrotic diseases.[4] Furthermore, NTS reduces the overexpression of key fibrotic markers, including α-smooth muscle actin (α-SMA) and collagen.[2][4]

Modulation of Macrophage Recruitment and Polarization

Chronic inflammation and macrophage activity are deeply implicated in fibrosis. NTS demonstrates significant immunomodulatory effects by suppressing the recruitment of macrophages to the lung tissue.[2] Moreover, it inhibits the polarization of macrophages towards the pro-fibrotic M2 phenotype, which is characterized by the expression of markers like arginase-1.[1][2] By regulating both the quantity and the phenotype of macrophages, NTS helps to mitigate the inflammatory environment that sustains fibrotic progression.

Molecular Mechanisms and Signaling Pathways

NTS exerts its anti-fibrotic effects by targeting several critical signaling pathways. The primary mechanisms identified involve the regulation of Hypoxia-Inducible Factor-1α (HIF-1α) and the PI3K/AKT pathway.

HIF-1α Signaling Pathway

Hypoxia is a key feature of fibrotic tissue, leading to the stabilization of the HIF-1α transcription factor. HIF-1α is essential for TGF-β1-stimulated collagen production and drives the expression of pro-fibrotic factors like TGF-β and FGF2.[4] NTS has been found to inhibit HIF-1α signaling by promoting the proteasomal degradation of the HIF-1α protein.[4] This action effectively downregulates the entire downstream fibrotic cascade. The inhibitory effect of NTS on fibroblast activation was abolished when co-treated with a proteasome inhibitor, confirming that its mechanism is dependent on HIF-1α degradation.[4]

Caption: NTS promotes the degradation of HIF-1α, inhibiting the downstream fibrotic cascade.

PI3K/AKT/ERK Signaling Pathways

Transforming growth factor-β1 (TGF-β1) is a master profibrotic cytokine that activates fibroblasts through both Smad-dependent and Smad-independent pathways, including the PI3K/AKT pathway.[1] Research indicates that a positive feedback loop exists where activated fibroblasts secrete stromal cell-derived factor-1 (SDF-1), which in turn polarizes macrophages to the M2 phenotype, causing them to secrete more TGF-β.[1][5] NTS and its stereoisomer Tuberostemonine (TS) have been shown to disrupt this loop by inhibiting two key pathways downstream of PI3K: the PI3K/AKT/HIF-1α pathway and the PI3K/PAK/RAF/ERK/HIF-1α pathway.[1][5] This dual inhibition is essential for maximizing the anti-fibrotic effect.[5]

Caption: NTS disrupts the TGF-β/SDF-1 feedback loop by inhibiting PI3K signaling.

Quantitative Bioactivity Data

The bioactivity of this compound has been quantified in both in vivo animal models and in vitro cell-based assays.

Table 1: In Vivo Efficacy of this compound in Mouse Models of Pulmonary Fibrosis

| Parameter | Model Group | NTS Treatment Group | Effect | Reference |

| Dosage | Bleomycin (3.5 U/kg) | 30 mg/kg/day (oral) | Attenuated pulmonary fibrosis | [4] |

| Dosage | Bleomycin (3 U/kg) | 30 mg/kg/day (oral) | Improved fibrosis indicators | [1][5] |

| Dosage | Bleomycin | 20 and 40 mg/kg/day (oral) | Ameliorated lung histopathology | [2] |

| Biomarkers | Increased HIF-1α, TGF-β, FGF2, α-SMA | Significantly decreased levels | Inhibition of pro-fibrotic factors | [4] |

| Cell Counts | Increased inflammatory cells in BALF | Significantly decreased counts | Anti-inflammatory effect | [2] |

| Biomarkers | Increased Collagen, α-SMA, TGF-β1 | Reduced overexpression | Anti-fibrotic effect | [2] |

Table 2: In Vitro Bioactivity of this compound

| Cell Line | Treatment Condition | NTS Concentration | Observed Effect | Reference |

| Primary Mouse Lung Fibroblasts (PLFs) | Hypoxia (1% O₂) or CoCl₂ (100 µmol/L) | 0.1–10 µmol/L | Dose-dependently suppressed fibroblast activation and differentiation | [4] |

| RAW 264.7 Macrophages | Standard Culture | 1, 10, 100 µM | Dose-dependently reduced arginase-1 (M2 marker) expression | [2] |

Detailed Experimental Protocols

The following section details the methodologies employed in the key studies investigating NTS bioactivity.

Bleomycin-Induced Pulmonary Fibrosis Animal Model

This in vivo model is the standard for preclinical evaluation of anti-fibrotic agents.

-

Animals: Male ICR mice (6-8 weeks old) are typically used.[1][4]

-

Induction: Pulmonary fibrosis is induced by a single intratracheal instillation of bleomycin (BLM) at a dose of 3 to 3.5 U/kg dissolved in sterile 0.9% NaCl.[1][4][5] Sham groups receive only the saline vehicle.

-

NTS Administration: NTS is administered orally via gavage. A common dosing regimen is 30 mg/kg once daily, starting either 1 or 7 days after BLM induction and continuing for 14 to 21 days.[1][2][4]

-

Outcome Assessment: At the end of the treatment period, mice are euthanized, and lung tissues are harvested. Bronchoalveolar lavage fluid (BALF) is collected to analyze inflammatory cell counts. Lung tissues are processed for:

-

Histopathology: Staining with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition.[2]

-

Immunohistochemistry: To measure levels of proteins like TGF-β1.[2]

-

Western Blot: To quantify the expression of profibrotic proteins such as α-SMA, collagen, HIF-1α, MMP-2, and TIMP-1.[2][4]

-

ELISA: To measure cytokine concentrations (e.g., TGF-β, SDF-1) in lung homogenates or BALF.[1]

-

Caption: A typical experimental workflow for evaluating NTS in a mouse model of fibrosis.

In Vitro Cell-Based Assays

In vitro experiments are critical for elucidating the direct cellular and molecular mechanisms of NTS.

-

Cell Culture:

-

Hypoxia Induction: To mimic the fibrotic microenvironment, PLFs are exposed to 1% O₂ in a hypoxic chamber or treated with a chemical hypoxia-mimetic agent like cobalt chloride (CoCl₂, 100 µmol/L) for 24 hours.[4]

-

NTS Treatment: NTS, dissolved in DMSO (final concentration <0.1%), is added to the cell culture media at concentrations ranging from 0.1 to 100 µM prior to or during hypoxic stimulation.[2][4]

-

Protein and Gene Expression Analysis:

-

Cell Co-culture System: To study the interaction between fibroblasts and macrophages, a Transwell system is used. TGF-β1-activated fibroblasts are cultured in the upper chamber, and macrophages (e.g., MH-S cells) are placed in the lower chamber, allowing for communication via secreted factors without direct cell contact.[1]

Conclusion and Future Outlook

The initial bioactivity studies of this compound provide compelling evidence for its therapeutic potential in treating pulmonary fibrosis. Its multifaceted mechanism, which includes the inhibition of fibroblast activation, modulation of macrophage function, and targeted disruption of the HIF-1α and PI3K/AKT/ERK signaling pathways, positions it as a promising drug candidate. The parent pyrrole[1,2-a]azapine skeleton appears to be key to its anti-fibrotic activity, suggesting that NTS and its derivatives could be developed into a new class of therapeutics.[1][5]